molecular formula C14H19N3O B1338437 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 227623-26-9

3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B1338437
M. Wt: 245.32 g/mol
InChI Key: BUNGLKKPGWGZDC-UHFFFAOYSA-N
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Description

The compound "3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine" is a derivative of the 1H-pyrazole class, which is known for its diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The tert-butyl group attached to the pyrazole ring is a common structural motif that can influence the physical and chemical properties of the molecule [

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine serves as a precursor in the synthesis of various heterocyclic compounds. It is valuable for generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting its versatility in organic synthesis (Gomaa & Ali, 2020).

Catalytic C-N Bond Forming Reactions

The compound is also involved in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. It works with aromatic, heterocyclic, and aliphatic amines, demonstrating potential for commercial exploitation in organic synthesis (Kantam et al., 2013).

Synthesis of N-Heterocycles via Sulfinimines

In the context of chiral sulfinamides, 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is part of methodologies that offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. This area is crucial for producing compounds with potential therapeutic applications (Philip et al., 2020).

Development of Anticancer Agents

Moreover, pyrazoline derivatives, closely related to 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine, have shown significant biological effects, including anticancer activity. Research in this domain continues to grow, emphasizing the compound's importance in medicinal chemistry (Ray et al., 2022).

Purification of Fuel Oxygenated Additive

The application of polymer membranes for the purification of fuel additives, specifically the separation of methanol/methyl tert-butyl ether (MTBE) via pervaporation, indicates the broader industrial relevance of related compounds. This process benefits fuel performance and emission reduction, showing the compound's indirect impact on environmental technologies (Pulyalina et al., 2020).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. Proper handling and disposal procedures are also discussed.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.


properties

IUPAC Name

5-tert-butyl-2-(4-methoxyphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-5-7-11(18-4)8-6-10/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGLKKPGWGZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456682
Record name 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

CAS RN

227623-26-9
Record name 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Solid 4-methoxyphenylhydrazine hydrochloride (25.3 g) was suspended in toluene (100 mL) and treated with triethylamine (20.2 g). The mixture was stirred at RT for 30 min and treated with pivaloylacetonitrile (18 g). The reaction was heated to reflux and stirred overnight. The hot mixture was filtered, the solids washed with hexane and dried in vacuo to afford 3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine (25 g, 70%). 1H NMR (DMSO-d6): δ 7.5 (d, 2H), 7.0 (d, 1H), 6.4 (s, 11H), 6.1 (s, 2H), 3.9 (s, 34H), 1.3 (s, 9H).
Quantity
25.3 g
Type
reactant
Reaction Step One
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20.2 g
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reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared in the same manner as described for 4-(5-amino-3-tert-butyl-pyrazol-1-yl)benzoic acid, replacing 4-hydrazinobenzoic acid with 4-methoxyphenylhydrazine. 1H-NMR (DMSO-d6) δ 7.40 (d, J=5.1 Hz, 2H), 6.98 (d, J=4.8 Hz, 2H), 5.32 (s, 1H), 5.05 (s, 2H), 3.77 (s, 3H), 1.20 (s, 9H); MS LC-MS [M+H]+=246, RT=1.76 min.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

4,4-Dimethyl-3-oxo-pentanenitrile (14.28 g, 114 mmol) and 4-methoxyphenyl hydrazine (19.89 g, 114 mmol) were dissolved in a mixture of absolute ethanol (170 mL) and glacial acetic acid (5.0 mL) then heated to reflux for 3 h, before allowing to standing overnight at RT. The resulting red/brown solid was filtered off, and the filtrate was then diluted with water (500 mL), and basified with 880 ammonia solution until the pH=5. This aqueous solution was extracted into diethyl ether (3×). The combined organics were dried (MgSO4) and evaporated in vacuo to a brown oil. Trituration (pentane) gave the title compound as a light purple/brown solid (23.07 g, 94.1 mmol, 82%). LCMS (method 1): Rt 2.87 min, m/z 246/247 [MH+].
Quantity
14.28 g
Type
reactant
Reaction Step One
Quantity
19.89 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods IV

Procedure details

The title compound was prepared from 4-methoxyphenylhydrazine hydrochloride (1.39 g, 8.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) using the procedure in Example 161A Step 3 to give 3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine (1.24 g, 4.08 mmol, 63%). 1H NMR (300 MHz, DMSO-d6) δ 7.42 (d, 2H), 7.00 (d, 2H), 5.33 (s, 1H), 5.05 (s, 2H), 1.20 (s, 9H); LC-MS (ESI) m/z 246 (M+H)+.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Li, X Zhou, J Zhang, L Wang, L Long, Z Zheng, S Li… - Molecules, 2014 - mdpi.com
A series of 1-aryl-3-(2H-chromen-5-yl)urea and 1-aryl-3-(chroman-5-yl)urea derivatives were designed, synthesized and evaluated for their inhibitory activities towards TNF-α …
Number of citations: 17 www.mdpi.com
D Zhu, Q Xing, R Cao, D Zhao, W Zhong - Molecules, 2016 - mdpi.com
We have identified a novel series of substituted N,N′-diarylurea p38α inhibitors. The inhibitory activity of the target compounds against the enzyme p38α, MAPKAPK2 in BHK cells, TNF…
Number of citations: 11 www.mdpi.com

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